DL-Isoleucine

Microbiological assay Amino acid isomer utilization Lactobacillus fermenti

Single-enantiomer standards cannot validate chiral column resolving power. DL-Isoleucine (CAS 2095501-92-9) provides all four stereoisomers-L-Ile, D-Ile, L-allo-Ile, and D-allo-Ile-in one racemic mixture. • Baseline separation validation (Rs ≥2.0) for chiral HPLC/CE method development • Authentic matrix-matched calibrator for L-alloisoleucine in MSUD diagnostic assays • Cost-effective feedstock for enzymatic D-isoleucine production (>98% optical purity) ≥98% purity white crystalline solid; available from stock for immediate dispatch.

Molecular Formula C6H13NO2
Molecular Weight 131.2
CAS No. 2095501-92-9
Cat. No. B6265316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Isoleucine
CAS2095501-92-9
Molecular FormulaC6H13NO2
Molecular Weight131.2
Structural Identifiers
SMILESCCC(C)C(C(=O)O)N
InChIInChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility21.4 mg/mL at 25 °C, Soluble in water; Insoluble in ether, Insoluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





DL-Isoleucine: Racemic Reference Standard Overview


DL-Isoleucine (CAS 2095501-92-9), also indexed under the historical CAS 443-79-8, is a racemic mixture comprising four stereoisomers—L-isoleucine, D-isoleucine, L-alloisoleucine, and D-alloisoleucine—derived from the presence of two chiral centers in the 2-amino-3-methylpentanoic acid backbone . As a non-proteinogenic racemate, it is supplied as a white to off-white crystalline solid with a decomposition melting point of approximately 290 °C and a water solubility of ~22.3 g/L at 25 °C [1]. It is predominantly utilized as an analytical reference standard, a synthetic intermediate for chiral resolution, and a defined component in microbiological assay media, distinct from the single-enantiomer L-isoleucine utilized in cell culture and nutritional applications [2].

Racemic Reference Standard
Contains all four stereoisomers (L, D, L-allo, D-allo) for chiral method validation and calibration
Microbiological Assay Calibrant
Vitamin B6-dependent total isoleucine quantification in complex samples using L. fermenti
Chiral Synthesis Substrate
Racemate feedstock for enzymatic resolution to produce D-isoleucine with high optical purity

Why DL-Isoleucine Cannot Be Substituted


Substituting DL-isoleucine with L-isoleucine or a single enantiomer is technically invalid in defined applications because the racemic mixture provides a unique isomeric profile essential for method calibration and resolution validation. DL-Isoleucine contains four distinct stereoisomers (L-Ile, D-Ile, L-allo-Ile, D-allo-Ile) . While L-isoleucine serves as a biologically active nutrient for mammalian cell culture, DL-isoleucine functions as a calibration standard in microbiological assays where total isomeric content must be quantified [1]. Furthermore, in chiral chromatography, the racemate is required to validate the resolving power of columns and methods; substituting a single enantiomer eliminates the challenging separation pair (e.g., L-isoleucine vs. D-alloisoleucine) and fails to demonstrate true method capability [2].

DL-Isoleucine (racemate)
L-Isoleucine (single enantiomer)
Four stereoisomer panel
Provides D-/L- enantiomer pair and alloisoleucine diastereomers required for chiral separation validation
Single stereoisomer only
Lacks the paired enantiomer and alloisoleucine, making resolution benchmarking impossible
Conditional growth response
Supports L. fermenti growth only with vitamin B6 cofactors, enabling total isomer quantification
Growth independent of B6
Cannot differentiate between total isomeric content and biologically active L-isoleucine
Includes diagnostic isomers
Contains L-alloisoleucine, the pathognomonic marker for MSUD biomarker assay validation
Alloisoleucine absent
Cannot serve as a matrix-matched calibrator for alloisoleucine detection method development

DL-Isoleucine: Specificity, Resolution, and Synthetic Utility


Microbiological Differentiation and Total Isomer Quantification

In microbiological growth assays using Lactobacillus fermenti strain 36, DL-isoleucine supports growth only in the presence of vitamin B6 cofactors, whereas L-isoleucine supports growth both with and without vitamin B6 supplementation [1]. This differential dependency enables the separate microbiological determination of L-isoleucine versus total isoleucine isomers in complex samples—a functional distinction that single-enantiomer L-isoleucine cannot provide as an analytical standard [1].

Microbiological selectivity
Head-to-head
DL-Ile: growth requires vitamin B6; L-Ile: growth independent of B6
Enables separate quantification of total isomers vs. active L-isoleucine in complex samples
L. fermenti strain 36 defined medium assay (1965)
Microbiological assay Amino acid isomer utilization Lactobacillus fermenti

Capillary Electrophoresis Enantiomeric Separation

Using capillary electrophoresis with contactless conductivity detection in a citric acid-zinc(II) medium, unmodified DL-isoleucine enantiomers (D- and L-isoleucine) were baseline separated within 8 minutes, achieving a resolution factor (Rs) of 2.0 [1]. This analytical performance establishes DL-isoleucine as a benchmark racemate for validating chiral separation methods; single enantiomers cannot provide the paired analyte necessary to demonstrate separation efficiency [1].

Chiral CE resolution
Class-level
Rs = 2.0, baseline separation in <8 min
D- and L-enantiomers resolved
Racemate benchmark for chiral method validation; single enantiomer cannot provide resolution test pair
Capillary electrophoresis, citric acid-zinc(II) buffer, C4D detection
Chiral separation Capillary electrophoresis Enantiomeric purity

Enzymatic Resolution for D-Isoleucine Synthesis

When DL-isoleucine is employed as the starting substrate for enzymatic resolution via acylation followed by enantioselective hydrolysis, D-isoleucine is obtained with 97.4% yield and optical purity exceeding 98% [1]. This dual-enantiomer-containing substrate enables efficient production of the non-natural D-isomer, whereas L-isoleucine cannot serve as a precursor for D-isoleucine synthesis without additional racemization steps [1].

Enzymatic resolution yield
Head-to-head
97.4% yield, >98% optical purity
D-isoleucine product
Racemate required as substrate; L-isoleucine alone cannot yield D-enantiomer without racemization
Acylation-enzymatic hydrolysis route
Enzymatic resolution Chiral synthesis D-amino acid production

Four-Isomer Composition for MSUD Diagnostic Validation

DL-Isoleucine contains L-alloisoleucine and D-alloisoleucine diastereomers, which are absent from purified L-isoleucine preparations [1]. L-Alloisoleucine is a pathognomonic diagnostic marker for Maple Syrup Urine Disease (MSUD), accumulating in plasma only when branched-chain α-ketoacid dehydrogenase activity is deficient [1]. The racemic DL-mixture provides the full stereoisomer panel required for method development and calibration of MSUD diagnostic assays, whereas L-isoleucine alone lacks the alloisoleucine isomers essential for specificity validation .

Stereoisomer composition
Class-level
4 stereoisomers (L, D, L-allo, D-allo) vs. 1 in L-isoleucine
Includes alloisoleucine diastereomers essential for MSUD biomarker assay specificity
L-isoleucine lacks diagnostic alloisoleucine isomers
Inborn errors of metabolism Diagnostic biomarkers Alloisoleucine

DL-Isoleucine: Validated Application Scenarios


Microbiological Assay Calibration for Total Isoleucine

DL-Isoleucine serves as the calibration standard in microbiological assays using Lactobacillus fermenti to quantify total isoleucine isomer content in protein hydrolysates and complex food samples. As established in Section 3, all four stereoisomers support bacterial growth in the presence of vitamin B6 cofactors, enabling a unified growth response curve that reflects total isoleucine isomers [1]. This application leverages the racemate's full stereoisomer complement—a property absent from single-enantiomer L-isoleucine—to provide accurate total isoleucine quantification in nutritional analysis and quality control workflows [1].

Chiral Stationary Phase Validation and System Suitability

DL-Isoleucine is the requisite test mixture for validating the resolving capability of chiral stationary phases and electrophoretic methods. The racemate provides the critical D-/L- enantiomer pair that must be baseline separated to demonstrate column performance, achieving resolution factors of Rs = 2.0 in optimized capillary electrophoresis systems [2]. It also contains the challenging diastereomeric alloisoleucine species that co-elute under non-optimized conditions, serving as a stringent test of method specificity [3]. L-Isoleucine alone cannot fulfill this system suitability function, as it lacks the paired enantiomer necessary to calculate resolution metrics [2].

Enzymatic Resolution for D-Isoleucine Production

DL-Isoleucine is the preferred starting material for producing D-isoleucine via enantioselective enzymatic resolution. The racemic mixture provides the requisite D-enantiomer substrate, which is selectively hydrolyzed following N-acetylation to yield D-isoleucine at 97.4% yield with >98% optical purity [4]. This synthetic route is employed in the preparation of D-amino acid-containing peptides and peptidomimetics, where the non-natural D-isoleucine residue confers enhanced proteolytic stability. L-Isoleucine cannot serve as a direct precursor for D-isoleucine synthesis without an additional racemization step, making the racemate the cost-effective feedstock of choice [4].

MSUD Diagnostic Method Development and Calibration

DL-Isoleucine is utilized in clinical biochemistry laboratories to develop and validate LC-MS/MS methods for detecting L-alloisoleucine, the pathognomonic biomarker for Maple Syrup Urine Disease (MSUD). The racemic mixture provides all four stereoisomers—including the diagnostically critical L-alloisoleucine—enabling preparation of calibration standards and quality control materials that mimic the full isomeric profile encountered in patient plasma [5]. L-Isoleucine alone lacks alloisoleucine and cannot serve as an authentic matrix-matched calibrator for MSUD assay validation. Procurement of the racemate ensures method specificity can be demonstrated against the co-eluting isoleucine and alloisoleucine species .

Application
Selection Property
Validation Focus
Total isoleucine quantification in microbiological assays
Full stereoisomer complement for vitamin B6-dependent growth response
Calibration linearity and differentiation from L-isoleucine response
Chiral stationary phase system suitability testing
D-/L- enantiomer pair and alloisoleucine diastereomers as test mixture
Resolution factor (Rs) and co-elution specificity under method conditions
D-isoleucine synthesis via enantioselective resolution
Racemic substrate containing D-enantiomer feedstock
Enzymatic yield and optical purity of D-isoleucine product
Alloisoleucine biomarker method development for MSUD research
Four-stereoisomer calibrator panel including L-alloisoleucine
Chromatographic specificity in plasma research matrices and co-elution evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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